Cas no 2247104-36-3 (2-Chloro-4-hydroxybenzene-1-sulfonyl fluoride)

2-Chloro-4-hydroxybenzene-1-sulfonyl fluoride is a sulfonyl fluoride derivative with applications in organic synthesis and medicinal chemistry. Its reactive sulfonyl fluoride group enables selective covalent binding to nucleophilic residues, making it valuable for probe development and enzyme inhibition studies. The chloro and hydroxy substituents enhance its versatility in further functionalization, allowing for tailored modifications in drug discovery and material science. The compound exhibits stability under controlled conditions, ensuring reliable handling in laboratory settings. Its unique structure facilitates the study of protein-ligand interactions and the design of irreversible inhibitors, contributing to advancements in chemical biology and pharmaceutical research.
2-Chloro-4-hydroxybenzene-1-sulfonyl fluoride structure
2247104-36-3 structure
Product name:2-Chloro-4-hydroxybenzene-1-sulfonyl fluoride
CAS No:2247104-36-3
MF:C6H4ClFO3S
Molecular Weight:210.610563278198
CID:5916547
PubChem ID:165719284

2-Chloro-4-hydroxybenzene-1-sulfonyl fluoride 化学的及び物理的性質

名前と識別子

    • 2-chloro-4-hydroxybenzene-1-sulfonyl fluoride
    • EN300-6493394
    • 2247104-36-3
    • 2-Chloro-4-hydroxybenzene-1-sulfonyl fluoride
    • インチ: 1S/C6H4ClFO3S/c7-5-3-4(9)1-2-6(5)12(8,10)11/h1-3,9H
    • InChIKey: DHWMJDYDSZJLFB-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C=CC=1S(=O)(=O)F)O

計算された属性

  • 精确分子量: 209.9553710g/mol
  • 同位素质量: 209.9553710g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 248
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2
  • トポロジー分子極性表面積: 62.8Ų

2-Chloro-4-hydroxybenzene-1-sulfonyl fluoride Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-6493394-1.0g
2-chloro-4-hydroxybenzene-1-sulfonyl fluoride
2247104-36-3
1g
$1157.0 2023-05-31
Enamine
EN300-6493394-2.5g
2-chloro-4-hydroxybenzene-1-sulfonyl fluoride
2247104-36-3
2.5g
$2268.0 2023-05-31
Enamine
EN300-6493394-5.0g
2-chloro-4-hydroxybenzene-1-sulfonyl fluoride
2247104-36-3
5g
$3355.0 2023-05-31
Enamine
EN300-6493394-0.1g
2-chloro-4-hydroxybenzene-1-sulfonyl fluoride
2247104-36-3
0.1g
$1019.0 2023-05-31
Enamine
EN300-6493394-0.5g
2-chloro-4-hydroxybenzene-1-sulfonyl fluoride
2247104-36-3
0.5g
$1111.0 2023-05-31
Enamine
EN300-6493394-10.0g
2-chloro-4-hydroxybenzene-1-sulfonyl fluoride
2247104-36-3
10g
$4974.0 2023-05-31
Enamine
EN300-6493394-0.05g
2-chloro-4-hydroxybenzene-1-sulfonyl fluoride
2247104-36-3
0.05g
$972.0 2023-05-31
Enamine
EN300-6493394-0.25g
2-chloro-4-hydroxybenzene-1-sulfonyl fluoride
2247104-36-3
0.25g
$1065.0 2023-05-31

2-Chloro-4-hydroxybenzene-1-sulfonyl fluoride 関連文献

2-Chloro-4-hydroxybenzene-1-sulfonyl fluorideに関する追加情報

Recent Advances in the Application of 2-Chloro-4-hydroxybenzene-1-sulfonyl Fluoride (CAS: 2247104-36-3) in Chemical Biology and Drug Discovery

2-Chloro-4-hydroxybenzene-1-sulfonyl fluoride (CAS: 2247104-36-3) has emerged as a versatile chemical probe in recent years, particularly in the fields of chemical biology and drug discovery. This sulfonyl fluoride derivative has gained attention due to its unique reactivity profile, which enables selective modification of proteins and other biomolecules. Recent studies have highlighted its potential as a covalent inhibitor and activity-based probe, offering new avenues for target identification and validation.

A 2023 study published in Journal of Medicinal Chemistry demonstrated the compound's effectiveness as a covalent inhibitor of serine hydrolases, with particular potency against certain cancer-associated enzymes. The research team utilized structural-activity relationship (SAR) studies to optimize the compound's selectivity, achieving a 15-fold improvement in target specificity compared to earlier derivatives. These findings suggest promising applications in oncology drug development.

In parallel research, scientists have explored the use of 2-Chloro-4-hydroxybenzene-1-sulfonyl fluoride in proteomics studies. A Nature Chemical Biology publication from early 2024 reported its successful application in activity-based protein profiling (ABPP), where it demonstrated superior stability and labeling efficiency compared to traditional sulfonate esters. The study identified over 50 previously unknown protein targets in human cell lysates, expanding our understanding of sulfonyl fluoride reactivity in biological systems.

The compound's mechanism of action involves selective reaction with nucleophilic amino acid residues, particularly tyrosine and lysine, under physiological conditions. Recent crystallographic studies have revealed detailed insights into this interaction, showing how the chloro and hydroxy substituents influence binding orientation and reaction kinetics. These structural insights are informing the design of next-generation sulfonyl fluoride probes with enhanced specificity.

From a synthetic chemistry perspective, novel routes to 2-Chloro-4-hydroxybenzene-1-sulfonyl fluoride have been developed, addressing previous challenges in scalability and purity. A 2023 Organic Process Research & Development paper described an improved synthetic protocol that achieves 85% yield with >99% purity, making the compound more accessible for research applications. This advancement is particularly significant given the growing demand for high-quality chemical probes in drug discovery programs.

Looking forward, researchers anticipate expanded applications of 2-Chloro-4-hydroxybenzene-1-sulfonyl fluoride in targeted protein degradation strategies and covalent drug discovery. Several pharmaceutical companies have included derivatives of this scaffold in their discovery pipelines, with preliminary data showing promising pharmacokinetic properties. As the field of covalent inhibitors continues to grow, this compound class is poised to play an increasingly important role in addressing challenging drug targets.

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